1-(2-Ethylhexyl)piperazine

概要

説明

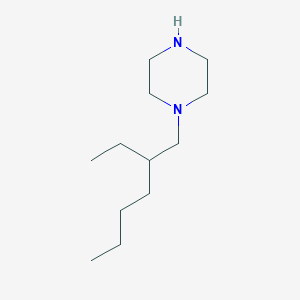

1-(2-Ethylhexyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. Piperazine and its derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities . The addition of the 2-ethylhexyl group to the piperazine ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.

準備方法

The synthesis of 1-(2-Ethylhexyl)piperazine can be achieved through various methods. One common approach involves the reaction of piperazine with 2-ethylhexyl bromide under basic conditions. The reaction typically proceeds as follows:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected to yield the desired product.

Ring opening of aziridines: Aziridines can be opened by nucleophiles such as piperazine to form substituted piperazines.

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact .

化学反応の分析

Degradation Pathways

Piperazine derivatives are prone to thermal and oxidative degradation. For 1-(2-ethylhexyl)piperazine, potential degradation routes include:

Thermal Degradation

-

Decarboxylation : In CO2-rich environments, carbamate formation may occur at the secondary amine, followed by decomposition to form ethylene derivatives and CO2 .

-

Ring-opening : At elevated temperatures (>135°C), the piperazine ring may cleave, generating linear amines such as N-(2-aminoethyl)-2-ethylhexylamine .

Oxidative Degradation

-

Nitrosamine Formation : Interaction with nitrosating agents (e.g., NOx) can produce carcinogenic nitrosamines like N-nitrosopiperazine derivatives .

-

Oxidation of Alkyl Chains : The 2-ethylhexyl group may undergo oxidation to form ketones or carboxylic acids , depending on reaction conditions .

Reactivity in Acidic and Basic Media

-

Protonation : The secondary amine in this compound protonates in acidic media (pH < 4), forming a water-soluble ammonium salt .

-

Deprotonation : In basic conditions (pH > 10), the free base predominates, enhancing its lipophilicity and reactivity in organic solvents .

Complexation and Coordination Chemistry

Piperazine derivatives are known to act as ligands in metal complexes. For this compound:

Functionalization Reactions

This compound can undergo further functionalization:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives , enhancing solubility in nonpolar solvents .

-

Quaternization : Treatment with methyl iodide produces quaternary ammonium salts , useful as surfactants or phase-transfer catalysts .

Stability and Storage Considerations

-

Hydrolysis : Susceptible to hydrolysis in aqueous acidic/basic conditions, regenerating piperazine and 2-ethylhexanol .

-

Light Sensitivity : Prolonged exposure to UV light may accelerate decomposition; storage in amber containers is recommended.

Challenges and Research Gaps

科学的研究の応用

Medicinal Chemistry

The piperazine moiety is a common structural feature in many pharmaceuticals, enhancing their pharmacological properties. Research indicates that compounds containing piperazine, including 1-(2-Ethylhexyl)piperazine, exhibit significant biological activity.

Anticancer Activity

A study synthesized novel piperazinyl amides and evaluated their cytotoxic effects against various cancer cell lines. The presence of the piperazine ring was linked to improved bioactivity, with some derivatives showing high cytotoxicity against leukemia and breast cancer cells . The incorporation of this compound into these structures could potentially enhance their efficacy.

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological properties. For instance, compounds with piperazine rings have been associated with antidepressant and anxiolytic effects. The structural diversity provided by substituents like 2-ethylhexyl may influence the binding affinity and selectivity for neurotransmitter receptors .

Materials Science

This compound is utilized in the development of advanced materials, particularly in polymer formulations.

Corrosion Inhibition

A method involving piperazine-based polyurea has been developed for inhibiting metal corrosion in oil and gas environments. The compound acts as a corrosion inhibitor due to its ability to form protective films on metal surfaces, thereby preventing degradation . This application is particularly relevant in harsh industrial settings where metal exposure to corrosive agents is prevalent.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various chemical entities. Its unique structure allows it to participate in multiple reaction pathways, making it valuable in organic synthesis.

Synthesis of Piperazine Derivatives

This compound can be used as a building block for synthesizing more complex piperazine derivatives that may possess enhanced biological activities or novel properties . The versatility of the piperazine scaffold facilitates the development of new drugs with improved pharmacokinetic profiles.

Case Study 1: Anticancer Research

In a recent study, researchers synthesized hybrid chalcone N-ethyl-piperazinyl amide derivatives and evaluated their anticancer potential against the NCI-60 cancer cell line panel. The study reported significant cytotoxicity across various cancer types, highlighting the potential of piperazine derivatives in cancer therapeutics .

Case Study 2: Corrosion Inhibition

A field study demonstrated the effectiveness of a piperazine-based polyurea formulation in reducing corrosion rates of metals exposed to harsh environments. The results indicated a substantial decrease in corrosion rates compared to untreated controls, showcasing the practical application of this compound in industrial settings .

作用機序

The mechanism of action of 1-(2-Ethylhexyl)piperazine and its derivatives involves interactions with various molecular targets and pathways. The nitrogen atoms in the piperazine ring can act as hydrogen bond donors or acceptors, facilitating interactions with biological receptors . These interactions can modulate the activity of neurotransmitters, enzymes, and other proteins, leading to the compound’s pharmacological effects .

類似化合物との比較

1-(2-Ethylhexyl)piperazine can be compared with other piperazine derivatives, such as:

1-(2-Hydroxyethyl)piperazine: This compound has been studied for its radioprotective properties and low cytotoxicity.

1-(2-Chloroethyl)piperazine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

1-(2-Methoxyethyl)piperazine: Known for its use in the synthesis of various organic compounds.

The uniqueness of this compound lies in its enhanced lipophilicity due to the ethylhexyl group, which can improve its pharmacokinetic properties and make it a valuable compound in drug development .

生物活性

1-(2-Ethylhexyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound known for its diverse pharmacological properties. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anxiolytic, antiviral, anticancer, and cardioprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

This compound has the chemical formula C₁₁H₁₈N₂ and a CAS number of 1240564-47-9. The structure features two nitrogen atoms positioned opposite each other in the piperazine ring, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reaction with 2-Ethylhexyl Bromide : Piperazine reacts with 2-ethylhexyl bromide under basic conditions.

- Ugi Reaction : A multicomponent reaction involving amines, aldehydes, isocyanides, and carboxylic acids.

- Ring Opening of Aziridines : Nucleophilic attack on aziridines by piperazine.

These methods are optimized for high yields and purity in industrial applications .

Pharmacological Properties

This compound exhibits a range of biological activities:

- Anticancer Activity : Research has shown that derivatives of piperazine can induce apoptosis in cancer cells. For instance, compounds derived from piperazine have been evaluated for their effects on breast cancer cell lines (MDA-MB-231), demonstrating moderate to high cytotoxic activity with IC₅₀ values indicating significant potential for therapeutic use .

- Anti-inflammatory Effects : Certain piperazine derivatives have been screened for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds have shown up to 87% inhibition of TNF-α at concentrations as low as 10 μM .

- Antimicrobial Properties : Some derivatives have displayed potent antimicrobial activity, outperforming standard antibiotics like ciprofloxacin and miconazole at comparable concentrations .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Receptors : The nitrogen atoms in the piperazine ring can act as hydrogen bond donors or acceptors, facilitating interactions with various biological receptors.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in critical biochemical pathways, impacting cellular functions such as proliferation and apoptosis .

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer properties of several piperazine derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds 3e and 6b exhibited significant cytotoxicity with IC₅₀ values of approximately 17 μM. These compounds induced apoptosis by downregulating BCL2 expression and upregulating caspase-3 expression .

Case Study 2: Anti-inflammatory Screening

In another study, a series of novel piperazine derivatives were synthesized and screened for anti-inflammatory activity. Compounds demonstrated promising inhibitory effects on TNF-α and IL-6 production, highlighting their potential therapeutic applications in inflammatory diseases .

Comparative Analysis

特性

IUPAC Name |

1-(2-ethylhexyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-5-6-12(4-2)11-14-9-7-13-8-10-14/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFMMXCEQYFBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308100 | |

| Record name | Piperazine, 1-(2-ethylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240564-47-9 | |

| Record name | Piperazine, 1-(2-ethylhexyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240564-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(2-ethylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。